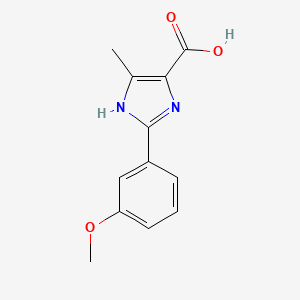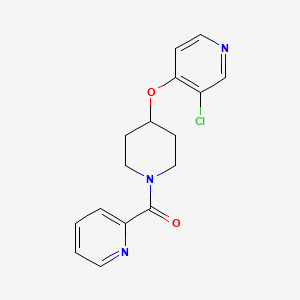
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound that features a combination of pyridine and piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Preparation of 3-Chloropyridin-4-ol: This can be achieved through the chlorination of pyridin-4-ol using thionyl chloride.
Formation of 4-((3-Chloropyridin-4-yl)oxy)piperidine: This step involves the nucleophilic substitution reaction between 3-chloropyridin-4-ol and piperidine under basic conditions.
Coupling with Pyridin-2-ylmethanone: The final step involves coupling the intermediate with pyridin-2-ylmethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine rings, converting them into piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Drug Development: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with the target molecules.
Comparaison Avec Des Composés Similaires
- (4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- (4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- (4-((3-Methylpyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
Uniqueness:
- Chlorine Substitution: The presence of a chlorine atom in the pyridine ring enhances the compound’s reactivity and its ability to participate in substitution reactions.
- Piperidine Ring: The piperidine ring provides structural flexibility and the potential for additional functionalization.
- Dual Pyridine Rings: The dual pyridine rings allow for diverse interactions with biological targets, making the compound a versatile scaffold in drug design.
This detailed overview provides a comprehensive understanding of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, covering its synthesis, reactivity, applications, and unique features compared to similar compounds
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-11-18-8-4-15(13)22-12-5-9-20(10-6-12)16(21)14-3-1-2-7-19-14/h1-4,7-8,11-12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMPPMNHONTXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
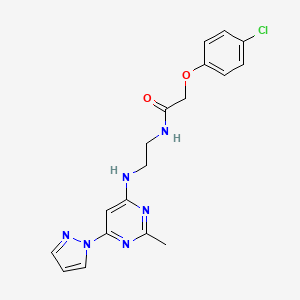
![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)
![2-(oxolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2654984.png)
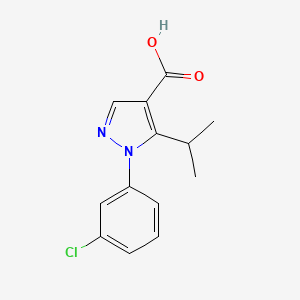
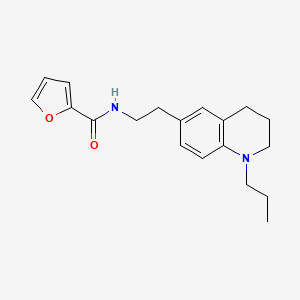
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)
![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)


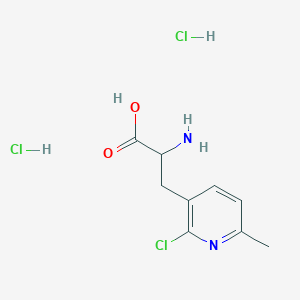
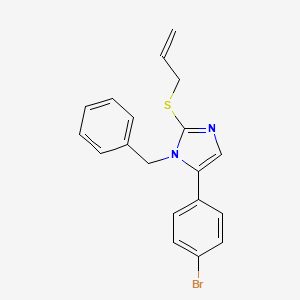
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
